

An In-depth Technical Guide to the Chemical Properties of α-Methyl-dl-serine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

 α -Methyl-dl-serine is a synthetic, non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring amino acid serine, its unique structural modification—a methyl group at the alpha-carbon—confers distinct chemical and biological properties. This modification sterically hinders metabolic pathways that target natural amino acids, potentially increasing the compound's bioavailability and modulating its pharmacological activity. This technical guide provides a comprehensive overview of the chemical properties of α -methyl-dl-serine, including its synthesis, purification, and analytical characterization, as well as an exploration of its known biological activities and potential therapeutic applications.

Chemical and Physical Properties

α-Methyl-dl-serine, also known as 2-amino-3-hydroxy-2-methylpropanoic acid, is a white to off-white crystalline powder.[1] Its core structure consists of a propanoic acid backbone with an amino group, a hydroxyl group, and a methyl group attached to the alpha-carbon. This racemic mixture contains equal amounts of the D- and L-enantiomers.

Table 1: Physicochemical Properties of α -Methyl-dl-serine



Property	Value	Reference(s)
Molecular Formula	C4H9NO3	[1]
Molecular Weight	119.12 g/mol	[1]
CAS Number	5424-29-3, 3398-40-1	[1][2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	243 °C (decomposes)	[1]
Boiling Point (Predicted)	345.8 ± 32.0 °C at 760 mmHg	[1]
Density (Predicted)	1.3 ± 0.1 g/cm ³	[1]
pKa (Predicted)	2.20 ± 0.10	[3]
Solubility	Slightly soluble in DMSO (with heating and sonication) and methanol (with heating).	[4]
LogP (XLogP3)	-1.23	[1]
Topological Polar Surface Area	83.6 Ų	[3]

Synthesis and Purification

The synthesis of α -methyl-dl-serine can be achieved through various organic synthesis routes. One common approach involves the modification of serine or its derivatives. While a definitive, standardized protocol is not universally cited, a general methodology can be adapted from established amino acid synthesis techniques.

Experimental Protocol: Synthesis of α -Methyl-dl-serine (General Approach)

A potential synthetic route starts from a protected serine derivative, such as N-Boc-L-serine methyl ester. The α -proton can be removed using a strong base, followed by methylation with an appropriate methylating agent. Subsequent deprotection of the amino and carboxyl groups yields the final product.



Step 1: Protection of Serine: Commercially available dl-serine can be protected at both the amino and carboxyl groups. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be esterified to a methyl ester.[5]

Step 2: α -Methylation: The protected dl-serine derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate an enolate. This enolate is then quenched with a methylating agent, like methyl iodide, to introduce the methyl group at the α -position.

Step 3: Deprotection: The protecting groups are removed to yield α -methyl-dl-serine. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester is hydrolyzed using a base (e.g., lithium hydroxide) followed by acidification.

Purification: The crude product is often purified by recrystallization. A common method involves dissolving the crude α -methyl-dl-serine in a minimal amount of hot water or a water/ethanol mixture and allowing it to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.[6]



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Caption: General workflow for the synthesis and purification of α -methyl-dl-serine.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of α -methyl-dl-serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy



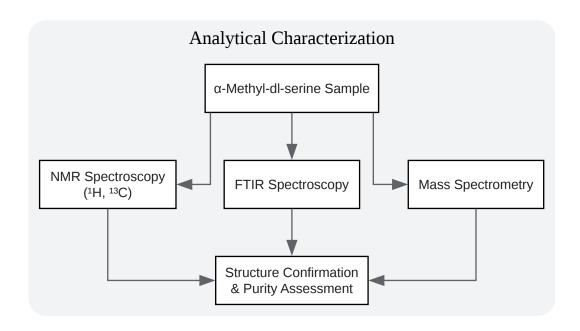
- ¹H NMR: The proton NMR spectrum of α-methyl-dl-serine in D₂O typically shows a singlet for the α-methyl protons and a set of signals for the β-methylene protons. The exact chemical shifts can vary depending on the solvent and pH.
- 13C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Key signals include those for the carboxylic acid carbon, the quaternary α -carbon, the β -carbon, and the α -methyl carbon.

Infrared (IR) Spectroscopy

The FTIR spectrum of α-methyl-dl-serine exhibits characteristic absorption bands corresponding to its functional groups. These include broad O-H stretching vibrations from the hydroxyl and carboxylic acid groups, N-H stretching from the amino group, and C=O stretching from the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ should be observed at m/z 119. Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the $C\alpha$ - $C\beta$ bond.[7][8]



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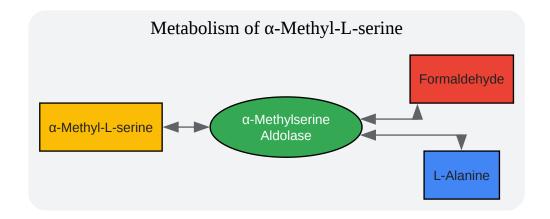
Caption: Workflow for the analytical characterization of α -methyl-dl-serine.

Biological Activity and Signaling Pathways

The biological activity of α -methyl-dl-serine is not as extensively studied as that of its parent compound, serine. The presence of the α -methyl group significantly alters its interaction with biological systems.

Enzymatic Interactions

The L-enantiomer, α -methyl-L-serine, is a known substrate for the enzyme α -**methylserine** aldolase. This enzyme catalyzes the reversible conversion of α -methyl-L-serine to L-alanine and formaldehyde.[9] This enzymatic reaction is a key metabolic pathway for this compound in certain microorganisms. The D-enantiomer, however, is not a substrate for this enzyme.[9]



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Caption: Enzymatic conversion of α -methyl-L-serine.

Potential Neurological Effects

Given that D-serine is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, a critical component of excitatory neurotransmission in the brain, there is interest in whether α -methyl-dl-serine exhibits similar activity.[10] The α -methyl group could potentially modulate its binding affinity and efficacy at the NMDA receptor. However, direct and detailed studies on the interaction of α -methyl-dl-serine with NMDA receptors and its subsequent effects



on neuronal signaling are currently limited in the public domain. Further research is required to elucidate its specific pharmacological profile in the central nervous system.

It has been proposed that α -methyl-dl-serine could be used in the synthesis of constrained amino acid building blocks for incorporation into biologically active peptidomimetics.[11] This suggests its primary current application is as a synthetic tool rather than a direct therapeutic agent.

Conclusion

 α -Methyl-dl-serine is a synthetically accessible amino acid derivative with distinct physicochemical properties conferred by its α -methyl group. While its chemical synthesis and characterization are well-established, its biological activities and direct involvement in signaling pathways remain an area ripe for further investigation. Its known interaction with α -methylserine aldolase highlights its potential as a tool for studying enzyme kinetics and metabolic pathways. Future research into its effects on neuronal receptors, such as the NMDA receptor, could unveil novel therapeutic applications for this intriguing molecule in the field of drug development. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of α -methyl-dl-serine in their work.

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